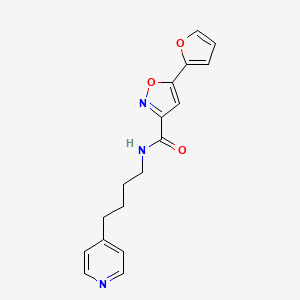
Hdac-IN-55
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac-IN-55 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases are of significant interest in the field of epigenetics and cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Métodos De Preparación
The synthesis of Hdac-IN-55 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability .
Análisis De Reacciones Químicas
Hdac-IN-55 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Hdac-IN-55 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling. In biology, it is employed to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle progression, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers and other diseases characterized by dysregulated gene expression. In industry, it may be used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
The mechanism of action of Hdac-IN-55 involves the inhibition of histone deacetylases, leading to increased acetylation of histone proteins and a more relaxed chromatin structure. This results in the activation of gene expression and the modulation of various cellular pathways. The molecular targets of this compound include histone deacetylases, transcription factors, and other proteins involved in chromatin remodeling and gene regulation. The pathways affected by this compound include those related to cell cycle regulation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Hdac-IN-55 can be compared with other histone deacetylase inhibitors such as vorinostat, belinostat, and romidepsin. While all these compounds share a common mechanism of action, this compound may exhibit unique properties in terms of potency, selectivity, and pharmacokinetic profile. For example, this compound may have a higher affinity for specific histone deacetylase isoforms or a longer half-life in vivo compared to other inhibitors. Similar compounds include vorinostat, belinostat, romidepsin, and panobinostat .
Propiedades
Fórmula molecular |
C17H17N3O3 |
|---|---|
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-N-(4-pyridin-4-ylbutyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c21-17(14-12-16(23-20-14)15-5-3-11-22-15)19-8-2-1-4-13-6-9-18-10-7-13/h3,5-7,9-12H,1-2,4,8H2,(H,19,21) |
Clave InChI |
HHXZAPLRXAUTOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


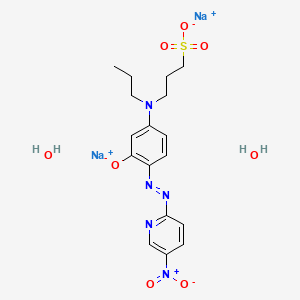
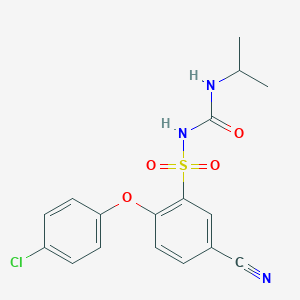
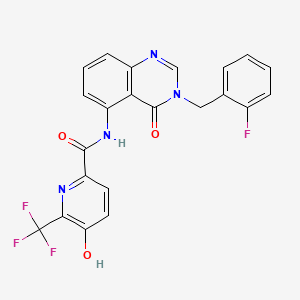
![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)
![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
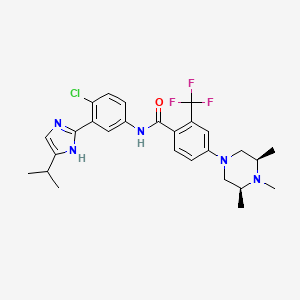
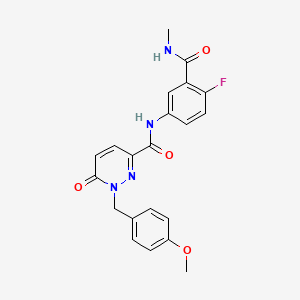
![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
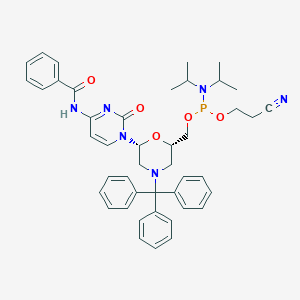
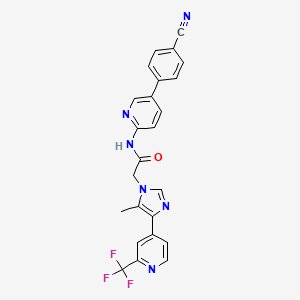
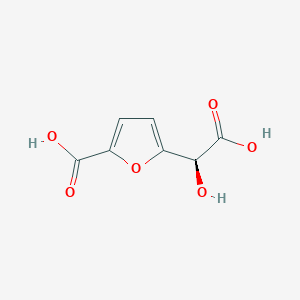
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
